4-{2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}phenol
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Overview
Description
The compound of interest, due to its complex structure involving a triazole ring, pyrrol ring, and phenol group, presents a rich field for investigation into its synthesis, molecular characteristics, chemical reactivity, and physical and chemical properties. This compound, like other closely related compounds, has been studied for various applications, including materials science, coordination chemistry, and organic synthesis, highlighting its versatility and the importance of understanding its fundamental properties.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, starting from basic building blocks like amines, aldehydes, and ketones. These processes may include condensation reactions, ring-closure reactions, and oxidative polycondensation, depending on the desired structural features and functional groups (Kaya, Çulhaoğlu, & Şenol, 2007).
Molecular Structure Analysis
The molecular structure of compounds in this class is often determined using spectroscopic methods (FTIR, NMR, UV-Vis) and supported by computational studies (DFT calculations). These analyses provide insights into the bond lengths, angles, electronic transitions, and molecular orbitals, essential for understanding the compound's reactivity and properties (Ulaş, 2021).
Chemical Reactions and Properties
Compounds with a similar backbone exhibit a variety of chemical behaviors, including the ability to act as ligands in coordination chemistry, forming complexes with metals. These reactions are fundamental for applications in catalysis, sensing, and materials science. The chemical reactivity is significantly influenced by the electronic structure, as evidenced by studies on frontier molecular orbitals and electrochemical properties (Zhang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for practical applications. These properties are typically characterized using techniques like X-ray diffraction, thermal analysis (TG, DTA, DSC), and solubility tests. The physical form can affect the compound's usability in different environments and applications (Elemike et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards other chemical species, stability under various conditions, and electrochemical characteristics, are central to the compound's applications. These properties are influenced by the molecular structure and electronic configuration, as demonstrated by studies on reactivity patterns, stability analyses, and electrochemical behavior (Kakanejadifard et al., 2013).
properties
IUPAC Name |
4-[2-[(E)-1,2,4-triazol-4-yliminomethyl]pyrrol-1-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c19-13-5-3-11(4-6-13)18-7-1-2-12(18)8-16-17-9-14-15-10-17/h1-10,19H/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVHXBBIXWGQBP-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NN2C=NN=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/N2C=NN=C2)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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